(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone
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Overview
Description
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone is a complex organic compound that features a combination of bromopyridine, piperidine, and isoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone typically involves multiple steps:
Formation of the Bromopyridine Intermediate: The starting material, 3-bromopyridine, is often synthesized through the bromination of pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling with Piperidine: The bromopyridine intermediate is then reacted with piperidine in the presence of a base such as potassium carbonate (K2CO3) to form the piperidinyl bromopyridine derivative.
Formation of the Isoxazole Ring: The isoxazole ring is typically synthesized through a cyclization reaction involving hydroxylamine and an appropriate diketone or α,β-unsaturated carbonyl compound.
Final Coupling Reaction: The piperidinyl bromopyridine derivative is coupled with the isoxazole derivative using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the bromopyridine moiety, potentially converting it to a pyridine derivative.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while substitution could produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone serves as a versatile intermediate for constructing more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery programs aimed at treating diseases like cancer or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a valuable building block for creating materials with tailored functionalities.
Mechanism of Action
The mechanism by which (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, thereby modulating its activity. The bromopyridine moiety could facilitate interactions with aromatic residues in proteins, while the piperidine and isoxazole rings might enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone: Similar structure but with a chlorine atom instead of bromine.
(4-((3-Fluoropyridin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone: Similar structure but with a fluorine atom instead of bromine.
(4-((3-Methylpyridin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone imparts unique reactivity compared to its analogs. Bromine is a good leaving group, making this compound particularly suitable for nucleophilic substitution reactions. Additionally, the bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity in biological systems.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and how it compares to similar compounds
Properties
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(1,2-oxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O3/c15-11-2-1-6-16-13(11)20-10-4-8-18(9-5-10)14(19)12-3-7-17-21-12/h1-3,6-7,10H,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVXBEAZKMLKLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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